molecular formula C18H25N3O2S B6029400 5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine

5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No. B6029400
M. Wt: 347.5 g/mol
InChI Key: WPNOKVDPDLOFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as MMB-CHMINACA and belongs to the class of synthetic cannabinoids. MMB-CHMINACA has gained popularity in the scientific community due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

MMB-CHMINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2. This results in the activation of various signaling pathways that regulate a wide range of physiological processes. The exact mechanism of action of MMB-CHMINACA is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects:
MMB-CHMINACA has been found to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and alter the levels of various neurotransmitters in the brain. MMB-CHMINACA has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-CHMINACA in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the main limitations of using MMB-CHMINACA in lab experiments is its potential toxicity and adverse effects on animal models.

Future Directions

There are several future directions for the study of MMB-CHMINACA. One area of research is the development of drugs that target the cannabinoid receptors CB1 and CB2 for the treatment of various diseases. Another area of research is the study of the potential adverse effects of MMB-CHMINACA on animal models and its potential toxicity in humans. Further studies are also needed to elucidate the exact mechanism of action of MMB-CHMINACA and its potential applications in the field of medicine and pharmacology.
Conclusion:
In conclusion, MMB-CHMINACA is a synthetic compound that has gained popularity in the scientific community due to its potential applications in the field of medicine and pharmacology. It has been extensively studied for its potential use in pain management, anti-inflammatory therapy, and as an anti-cancer agent. While there are several advantages to using MMB-CHMINACA in lab experiments, there are also limitations and potential adverse effects that need to be considered. Further studies are needed to fully understand the potential applications and limitations of MMB-CHMINACA in the field of medicine and pharmacology.

Synthesis Methods

MMB-CHMINACA is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis method is complex and requires expertise in organic chemistry. The process involves the reaction of 5-amino-1,3-thiazole-2-carboxylic acid with 2-(3-methoxybenzyl)-4-morpholinecarboxylic acid chloride in the presence of a base. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain MMB-CHMINACA.

Scientific Research Applications

MMB-CHMINACA has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2. This makes it a potential candidate for the development of drugs that target these receptors. MMB-CHMINACA has also been studied for its potential use in pain management, anti-inflammatory therapy, and as an anti-cancer agent.

properties

IUPAC Name

5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-20(2)18-19-11-17(24-18)13-21-7-8-23-16(12-21)10-14-5-4-6-15(9-14)22-3/h4-6,9,11,16H,7-8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNOKVDPDLOFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)CN2CCOC(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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